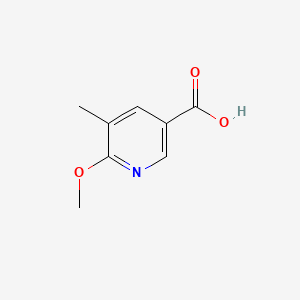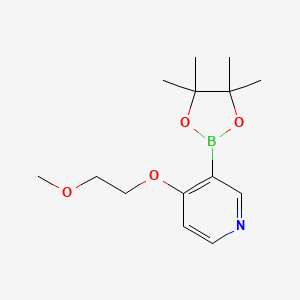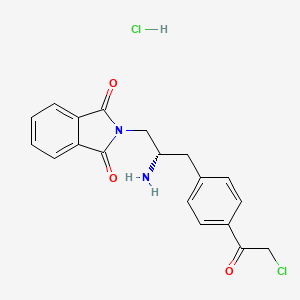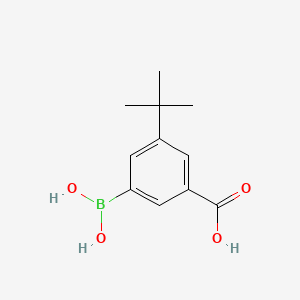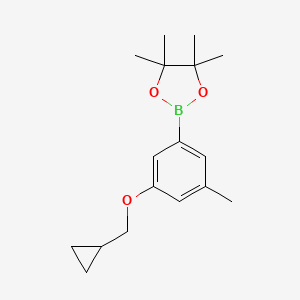
2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H25BO3 and its molecular weight is 288.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
Synthesis of Modified Phenylboronic Acid Derivatives : Research by Spencer et al. (2002) involved the synthesis of modified methyl-phenyl-dioxaborolanes, focusing on their activity against serine proteases such as thrombin. These compounds were studied in both solid state and solution, revealing weak nitrogen-boron coordination (Spencer et al., 2002).
Molecular Structure Analysis : A study by Li and Wang (2016) described the synthesis of a similar compound, focusing on its molecular structure. The study detailed the molecule’s conformation and the lack of significant intermolecular interactions (Li & Wang, 2016).
Crystal Structure Determination : Seeger and Heller (1985) conducted a crystal structure analysis of a dioxaborolane derivative, revealing a tetracoordinated boron atom and the molecular structure consisting of aromatic and heterocyclic rings (Seeger & Heller, 1985).
Applications in Polymer Synthesis and Material Science
Synthesis of Stilbene Derivatives : Das et al. (2015) synthesized novel dioxaborolane derivatives with potential applications in liquid crystal display (LCD) technology. These compounds are also being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Development of Bulky Borane for Catalysis : Fritschi et al. (2008) developed tetraphenyl-dioxaborolane for hydroboration of alkenes, contributing to the field of organoboron chemistry and its applications in catalysis (Fritschi et al., 2008).
Synthesis of Polyenes and Polymers : Yokozawa et al. (2011) utilized a dioxaborolane derivative for the synthesis of poly(3-hexylthiophene) with applications in materials science, specifically in the production of polymers with precise molecular structures (Yokozawa et al., 2011).
Applications in Organic Synthesis and Medicinal Chemistry
Synthesis of Boronic Esters : A study by El Bialy et al. (2011) focused on synthesizing new benzyloxycyanoboronic esters, demonstrating the versatility of dioxaborolane derivatives in organic synthesis (El Bialy et al., 2011).
Novel Lipogenic Inhibitors : Das et al. (2011) synthesized a library of dioxaborolane derivatives, some of which showed potential as lipogenesis inhibitors, indicating their possible use in developing lipid-lowering drugs (Das et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, leading to downstream effects
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing cell function
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and its overall effectiveness
Eigenschaften
IUPAC Name |
2-[3-(cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12-8-14(10-15(9-12)19-11-13-6-7-13)18-20-16(2,3)17(4,5)21-18/h8-10,13H,6-7,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWSYMMRFNVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675289 |
Source


|
| Record name | 2-[3-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-80-0 |
Source


|
| Record name | 2-[3-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
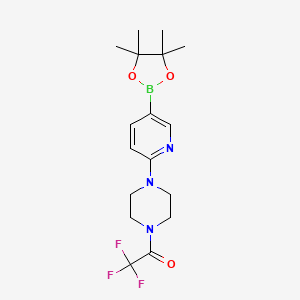
![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)
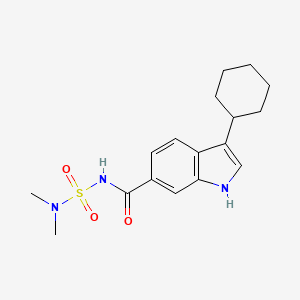
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)
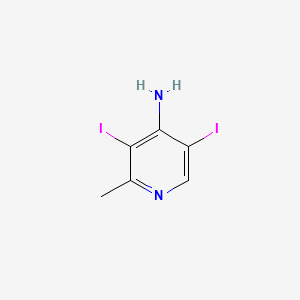

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)
